Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines a morpholine ring, a phenylcyclopentyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the morpholine derivative. The key steps include:
Formation of the Benzoate Ester: This involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Preparation of the Morpholine Derivative: Morpholine is reacted with an appropriate halide to introduce the morpholin-4-yl group.
Coupling Reaction: The benzoate ester and the morpholine derivative are coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(morpholin-4-yl)sulphonyl]benzoate
- ({[1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}amino)acetic acid
Uniqueness
Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C24H28N2O4 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 4-morpholin-4-yl-3-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
InChI |
InChI=1S/C24H28N2O4/c1-29-22(27)18-9-10-21(26-13-15-30-16-14-26)20(17-18)25-23(28)24(11-5-6-12-24)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3,(H,25,28) |
InChI Key |
WAMSBJIARWQSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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